Isopropyl isopropyl isocyanate
Description
Isopropyl isocyanate (CAS 1795-48-8) is an organo-isocyanate with the molecular formula C₄H₇NO and a molecular weight of 85.11 g/mol . It is a colorless liquid with a pungent odor, classified as a flammable liquid (UN 2483) and a Poison Inhalation Hazard (PIH) . Its primary applications include organic synthesis (e.g., in the preparation of azetidinones and dihydropyrimidinediones via cycloaddition reactions) and agrochemical production .
Properties
CAS No. |
78635-51-5 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-isocyanato-2,3-dimethylbutane |
InChI |
InChI=1S/C7H13NO/c1-6(2)7(3,4)8-5-9/h6H,1-4H3 |
InChI Key |
IXKZZMFZECLPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)N=C=O |
Origin of Product |
United States |
Preparation Methods
Traditional Phosgenation Method
The most common industrial synthesis route involves the phosgenation of isopropylamine:
$$
\text{Isopropylamine} + \text{Phosgene} \rightarrow \text{Isopropyl isocyanate} + 2 \text{HCl}
$$
- Reagents: Isopropylamine and phosgene (COCl₂)
- Conditions: Typically performed under controlled temperature and pressure in the presence of an inert solvent to manage the toxicity of phosgene.
- Yield: High, but the method poses significant safety hazards due to phosgene’s extreme toxicity and handling difficulties.
- Drawbacks: Safety risks, environmental concerns, and the generation of corrosive hydrochloric acid as a byproduct.
This method remains the dominant industrial process because of its efficiency and scalability despite these challenges.
Thermal Decomposition of Isopropyl Carbamoyl Chloride (Non-Phosgene Method)
A safer and increasingly preferred alternative involves the thermal decomposition of isopropyl carbamoyl chloride in the presence of a catalyst and organic solvent. This method avoids direct use of phosgene and reduces associated hazards.
$$
\text{Isopropyl carbamoyl chloride} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{Isopropyl isocyanate} + \text{HCl}
$$
- Catalysts: Triethylamine, pyridine, N-methylpyrrole, or N-picoline.
- Solvents: Toluene, dimethylbenzene, n-hexane, dichloromethane, chloroform, dichloroethanes, chlorobenzene, or dichlorobenzenes.
- Temperature: 50–160 °C
- Reaction Time: 4–15 hours
- Molar Ratios: Isopropyl carbamoyl chloride to catalyst typically 1:0.03–0.1; solvent to carbamoyl chloride 3–20 times by molar ratio.
- Avoids use of highly toxic phosgene.
- High yields (90–95%) and purity (>99% by GC).
- Safer and simpler operation with lower environmental impact.
Representative data from patent embodiments:
| Embodiment | Catalyst (mol ratio) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Triethylamine (0.025) | Dichloroethane | Reflux | 10 | 94.64 | >99 |
| 2 | N-methylpyrrole (0.1) | Toluene | 90 | 15 | 92 | >99 |
| 3 | N-picoline (0.04) | Dichlorobenzene | 160 | 4 | 93 | >99 |
| 4 | N-picoline (0.08) | Chloroform | Reflux | 13 | 90 | >99 |
| 5 | N-picoline (0.06) | Chlorobenzene | 80 | 11 | 94 | >99 |
| 6 | N-picoline (0.05) | n-Hexane | Reflux | 14 | 93.5 | >99 |
| 7 | N-methylpyrrole (0.07) | Dichloromethane | Reflux | 15 | 91 | >99 |
Reaction of Isopropylamine with Bis(trichloromethyl) Carbonate (Triphosgene)
Another phosgene alternative uses bis(trichloromethyl) carbonate (triphosgene) as a safer phosgene substitute:
$$
\text{Isopropylamine} + \text{Bis(trichloromethyl) carbonate} \xrightarrow[\text{Catalyst}]{\text{Solvent, 20-80 °C}} \text{Isopropyl isocyanate} + \text{Byproducts}
$$
- Catalysts: Various, including tertiary amines.
- Solvents: Tetrahydrofuran (THF), benzene, toluene, dimethylbenzene, chlorobenzene, dichlorobenzene, methylene dichloride, trichloromethane, ethylene dichloride.
- Temperature: 20–80 °C
- Reaction Time: 3–10 hours
- Molar Ratios: Isopropylamine : triphosgene : catalyst = 1 : 0.34–0.8 : 0.001–0.5
- Solvent amount: 3–5 times the mass of isopropylamine.
This method offers a balance between safety and efficiency with reduced toxic gas handling compared to phosgene gas itself.
Oxidation of Isonitriles
A less common laboratory method involves oxidation of isonitriles using dimethyl sulfoxide (DMSO) catalyzed by trifluoroacetic anhydride:
$$
\text{Isopropyl isonitrile} + \text{DMSO} \xrightarrow[\text{Trifluoroacetic anhydride}]{\text{Oxidation}} \text{Isopropyl isocyanate}
$$
This method is mainly of academic interest due to complexity and lower scalability.
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Safety and Environmental Impact | Scalability |
|---|---|---|---|---|---|
| Phosgenation of Isopropylamine | Isopropylamine + Phosgene | Controlled temp/pressure | High | High toxicity, hazardous gas handling | Industrial standard |
| Thermal Decomposition of Carbamoyl Chloride | Isopropyl carbamoyl chloride + catalyst + solvent | 50–160 °C, 4–15 h | 90–95 | Safer, avoids phosgene, manageable waste | Industrially viable |
| Reaction with Bis(trichloromethyl) Carbonate (Triphosgene) | Isopropylamine + triphosgene + catalyst + solvent | 20–80 °C, 3–10 h | High | Safer phosgene substitute, less toxic | Industrially viable |
| Oxidation of Isonitriles | Isopropyl isonitrile + DMSO + catalyst | Lab scale, complex | Moderate | Less practical, complex reagents | Limited to lab scale |
Summary of Research Findings and Recommendations
- The thermal decomposition of isopropyl carbamoyl chloride under catalytic conditions is currently the most promising non-phosgene method, offering high yields, excellent purity, and improved safety profiles.
- The phosgenation method remains widely used industrially due to its efficiency, but requires stringent safety measures.
- The use of triphosgene as a phosgene substitute provides a safer alternative with good yields.
- Laboratory methods such as oxidation of isonitriles are less practical for large-scale production.
- Catalysts such as triethylamine, pyridine, N-methylpyrrole, and N-picoline are effective in promoting the thermal decomposition reaction.
- Organic solvents play a critical role in reaction efficiency and product isolation, with aromatic and chlorinated solvents commonly employed.
Chemical Reactions Analysis
Hydrolysis
Isopropyl isocyanate undergoes rapid hydrolysis in the presence of water, producing isopropylamine and carbon dioxide:
Conditions :
Mechanism :
-
Nucleophilic attack by water on the electrophilic carbon of the isocyanate group.
-
Formation of unstable carbamic acid intermediate.
Reactions with Alcohols
Isopropyl isocyanate reacts with alcohols to form urethanes (carbamates):
Key Features :
-
Catalysts : Tertiary amines (e.g., triethylamine) or metal salts (e.g., tin octoate) .
-
Reactivity : Electron-deficient alcohols (e.g., phenols) react faster due to enhanced nucleophilicity .
Experimental Data :
| Alcohol | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanol | Triethylamine | 25 | 92 |
| Ethanol | Tin octoate | 60 | 88 |
| Phenol | None | 80 | 95 |
Reactions with Amines
Primary and secondary amines react with isopropyl isocyanate to form substituted ureas:
Mechanism :
-
Nucleophilic attack by the amine on the isocyanate carbon.
-
Proton transfer and rearrangement to stabilize the urea product .
Notable Examples :
-
Reaction with methylamine yields N-isopropyl-N'-methylurea (m.p. 120–122°C) .
-
Aniline derivatives form aryl ureas used in agrochemical synthesis .
Polymerization
Isopropyl isocyanate polymerizes under acidic or basic conditions, forming polyisocyanates:
Pathways :
-
Base-initiated : Anionic polymerization via nucleophilic attack of hydroxide ions.
-
Acid-initiated : Cationic polymerization through protonation of the isocyanate group .
Critical Factors :
-
Temperature : Exothermic above 50°C, requiring controlled conditions.
-
Solvents : Aprotic solvents (e.g., dichloromethane) preferred to avoid side reactions .
Thermal Decomposition
At elevated temperatures (>130°C), isopropyl isocyanate decomposes via:
Kinetics :
Reactivity with Other Nucleophiles
| Nucleophile | Product | Conditions |
|---|---|---|
| Thiols (R-SH) | Thiocarbamates | Room temperature, base catalyst |
| Hydrides (e.g., NaBH₄) | Amides | Anhydrous, low temperature |
| Grignard Reagents | Substituted amines | Ether solvents, 0°C |
Scientific Research Applications
Isopropyl isopropyl isocyanate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including O-aryl N-isopropylcarbamates.
Biology: Employed in the preparation of androgen receptor antagonists for prostate cancer treatment.
Industry: Utilized in the production of polyurethanes, which are key players in the plastics industry.
Mechanism of Action
The mechanism of action of isopropyl isopropyl isocyanate involves its high reactivity towards nucleophiles. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of urethanes, ureas, and amines, respectively . The reaction with water is particularly significant as it leads to the formation of amines and carbon dioxide, which can be exploited in the production of polyurethane foams .
Comparison with Similar Compounds
Key Properties:
- Reactivity : Reacts exothermically with water, alcohols, strong acids/bases, and amines .
- Hazards : Causes skin/eye irritation, respiratory tract irritation, and releases toxic hydrogen cyanide upon combustion .
- Synthesis : Produced via reaction of bis(trichloromethyl) carbonate with isopropylamine or thermal decomposition of isopropyl carbamoyl chloride .
Comparison with Similar Isocyanates
Structural and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Substituents |
|---|---|---|---|---|---|
| Isopropyl isocyanate | 1795-48-8 | C₄H₇NO | 85.11 | Colorless liquid | Isopropyl group (-CH(CH₃)₂) |
| Methyl isocyanate | 624-83-9 | C₂H₃NO | 57.05 | Colorless liquid | Methyl group (-CH₃) |
| Benzyl isocyanate | 3173-56-6 | C₈H₇NO | 133.15 | Clear liquid | Benzyl group (-C₆H₅CH₂) |
| Isobutyl isocyanate | 1873-29-6 | C₅H₉NO | 99.13 | Liquid | Isobutyl group (-CH₂CH(CH₃)₂) |
Notes:
- Isopropyl isocyanate and methyl isocyanate are smaller, highly volatile compounds, whereas benzyl isocyanate has lower volatility due to its aromatic substituent .
- Benzyl isocyanate is less reactive toward nucleophiles compared to aliphatic isocyanates like isopropyl isocyanate due to steric hindrance from the benzyl group .
Toxicity and Regulatory Status
Notes:
Q & A
Q. What are the key physicochemical properties of isopropyl isocyanate critical for experimental handling?
Isopropyl isocyanate is a volatile, flammable liquid (boiling point: 74–170°C, density: ~0.866 g/cm³) with high reactivity toward nucleophiles like amines and hydroxyl groups. Its low flashpoint (-10°C) and moisture sensitivity necessitate inert storage conditions (e.g., under nitrogen) and explosion-proof equipment. Purity ≥98% is typical for synthesis, with impurities affecting reaction yields .
Q. How is isopropyl isocyanate synthesized industrially, and what are common laboratory-scale preparation methods?
A major industrial route involves reacting N-propan-2-ylcarbamoyl chloride with 2,4,6-trichlorophenol, yielding ~88% product. Lab-scale synthesis often employs carbamoyl chlorides or direct phosgenation of isopropylamine. Method optimization includes controlling exothermicity and using scavengers for HCl byproducts .
Q. What safety protocols are essential for handling isopropyl isocyanate in research settings?
Due to acute toxicity (inhalation LC50: ~100 ppm) and corrosivity, researchers must use fume hoods, PPE (gloves, respirators), and emergency showers. It is classified under UN 2483 (flammable, toxic) and requires secondary containment. Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) .
Q. Which analytical techniques are used to characterize isopropyl isocyanate and its reaction products?
FTIR and NMR are standard for identifying the -NCO group (FTIR: ~2270 cm⁻¹) and structural confirmation. GC-MS or HPLC quantifies purity, while EXAFS/FTIR can probe surface interactions in catalytic systems .
Advanced Research Questions
Q. How do substituents in isocyanates influence reaction efficiency with phenolic compounds?
Bulky N-substituents (e.g., isopropyl) enhance electrophilicity, accelerating reactions with phenols. For example, aryl carbamate yields exceed 90% when using isopropyl isocyanate due to steric and electronic effects. Comparative studies with n-propyl or phenyl isocyanates show slower kinetics .
Q. What are the kinetic parameters for the gas-phase reaction of isopropyl isocyanate with hydroxyl radicals?
The rate constant (k) for OH radical reactions ranges from 1.2–3.8 × 10⁻¹¹ cm³/molecule·s at 287–321 K, measured via UV photolysis of methyl nitrite. This data is critical for modeling atmospheric degradation and environmental persistence .
Q. How can isopropyl isocyanate be stabilized for aqueous-phase applications without compromising reactivity?
Blocking with NaHSO₃ in isopropyl alcohol (using TBAB as a phase-transfer catalyst) achieves ≥98% stability. This method retains water solubility while enabling controlled release of the -NCO group for downstream reactions (e.g., polymer crosslinking) .
Q. What role does isopropyl isocyanate play in synthesizing mTOR inhibitors for cancer therapy?
It serves as a derivatization reagent in stereoisomeric analysis of secondary alcohols and as a building block for dual mTORC1/2 inhibitors. Reaction with aminopyrimidines forms urea linkages critical for target binding .
Q. How can CO₂ be utilized as a feedstock in isopropyl isocyanate production?
Emerging routes involve CO₂ insertion into isopropylamine via catalytic carbamation. Challenges include catalyst selection (e.g., metal-organic frameworks) and energy-efficient activation of CO₂, with yields currently below industrial benchmarks .
Q. What contradictions exist in literature regarding isopropyl isocyanate’s environmental impact?
While its short atmospheric lifetime (~hours) suggests low persistence, aquatic toxicity (LC50: <1 mg/L) and bioaccumulation potential are poorly characterized. Discrepancies arise from varying test models (e.g., freshwater vs. marine organisms) .
Methodological Guidance
- Experimental Design : Use Schlenk lines for moisture-sensitive reactions; monitor exotherms with inline IR spectroscopy .
- Data Interpretation : Compare kinetic data with computational models (e.g., DFT for reaction pathways) to resolve mechanistic ambiguities .
- Contradiction Analysis : Replicate studies under standardized conditions (e.g., OECD guidelines) to validate toxicity claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
